Cas no 41595-29-3 (4-methyl-N-4-(4-methylbenzenesulfonamido)phenylbenzene-1-sulfonamide)

4-Methyl-N-4-(4-methylbenzenesulfonamido)phenylbenzene-1-sulfonamide is a sulfonamide derivative characterized by its dual aromatic sulfonamide functionality, which enhances its potential as an intermediate in organic synthesis and pharmaceutical applications. The compound's structure, featuring two 4-methylbenzenesulfonamide groups linked via a phenyl ring, contributes to its stability and reactivity in nucleophilic substitution or coupling reactions. Its well-defined molecular architecture makes it suitable for research in medicinal chemistry, particularly in the development of enzyme inhibitors or receptor modulators. The presence of methyl groups may improve solubility in organic solvents, facilitating its use in synthetic workflows. This compound is of interest for its potential in designing novel bioactive molecules.
4-methyl-N-4-(4-methylbenzenesulfonamido)phenylbenzene-1-sulfonamide structure
41595-29-3 structure
Product Name:4-methyl-N-4-(4-methylbenzenesulfonamido)phenylbenzene-1-sulfonamide
CAS No:41595-29-3
MF:C20H20N2O4S2
MW:416.513802528381
CID:927127
PubChem ID:98695
Update Time:2025-11-02

4-methyl-N-4-(4-methylbenzenesulfonamido)phenylbenzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • N,N''-benzene-1,4-diylbis(4-methylbenzenesulfonamide)
    • 4-methyl-N-[4-[(4-methylphenyl)sulfonylamino]phenyl]benzenesulfonamide
    • 1,4-Bis-(toluol-4-sulfonylamino)-benzol
    • AC1L40CT
    • AC1Q6VV5
    • BRN 3015938
    • F0433-0066
    • N,N'-(p-Phenylene)bis(p-toluenesulfonamide)
    • N,N'-1,4-Phenylenebis(4-methylbenzenesulfonamide)
    • N,N'-di-p-toluenesulfonyl-1,4-phenylenediamine
    • N,N'-ditosyl-p-phenylenediamine
    • N,N'-p-phenylene-bis-tolue
    • N.N'-Di-p-toluolsulfonyl-p-phenylendiamin
    • NSC159594
    • p-Toluenesulfonamide, N,N'-p-phenylenebis-
    • 4-methyl-N-4-(4-methylbenzenesulfonamido)phenylbenzene-1-sulfonamide
    • 41595-29-3
    • AKOS000617037
    • SR-01000358266-1
    • Benzenesulfonamide, N,N'-1,4-phenylenebis[4-methyl-
    • N,N'-(1,4-phenylene)bis(4-methylbenzenesulfonamide)
    • DTXSID70194420
    • Oprea1_316663
    • 4-13-00-00217 (Beilstein Handbook Reference)
    • NSC-159594
    • 4-METHYL-N-(4-(((4-METHYLPHENYL)SULFONYL)AMINO)PHENYL)BENZENESULFONAMIDE
    • Benzenesulfonamide, N,N'-1,4-phenylenebis(4-methyl-
    • STK949037
    • SR-01000358266
    • N,N'-(1,4-PHENYLENE)BIS(P-TOLUENESULFONAMIDE)
    • Oprea1_306447
    • NSC 159594
    • 4-Methyl-N-(4-([(4-methylphenyl)sulfonyl]amino)phenyl)benzenesulfonamide #
    • ZUNJCQVFMHRTTP-UHFFFAOYSA-N
    • N,N'-benzene-1,4-diylbis(4-methylbenzenesulfonamide)
    • Inchi: 1S/C20H20N2O4S2/c1-15-3-11-19(12-4-15)27(23,24)21-17-7-9-18(10-8-17)22-28(25,26)20-13-5-16(2)6-14-20/h3-14,21-22H,1-2H3
    • InChI Key: ZUNJCQVFMHRTTP-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(C)=CC=1)(NC1C=CC(=CC=1)NS(C1C=CC(C)=CC=1)(=O)=O)(=O)=O

Computed Properties

  • Exact Mass: 416.08600
  • Monoisotopic Mass: 416.08644947g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 6
  • Complexity: 626
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 109Ų

Experimental Properties

  • PSA: 109.10000
  • LogP: 6.21260

4-methyl-N-4-(4-methylbenzenesulfonamido)phenylbenzene-1-sulfonamide Pricemore >>

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Additional information on 4-methyl-N-4-(4-methylbenzenesulfonamido)phenylbenzene-1-sulfonamide

Recent Advances in the Study of 4-methyl-N-4-(4-methylbenzenesulfonamido)phenylbenzene-1-sulfonamide (CAS: 41595-29-3)

In recent years, the compound 4-methyl-N-4-(4-methylbenzenesulfonamido)phenylbenzene-1-sulfonamide (CAS: 41595-29-3) has garnered significant attention in the field of chemical biology and pharmaceutical research. This sulfonamide derivative has shown promising potential in various therapeutic applications, particularly in the areas of anti-inflammatory and anticancer drug development. The unique structural features of this compound, including its dual sulfonamide groups and aromatic rings, contribute to its biological activity and make it a valuable candidate for further investigation.

Recent studies have focused on elucidating the molecular mechanisms underlying the pharmacological effects of 41595-29-3. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory activity against cyclooxygenase-2 (COX-2), a key enzyme involved in inflammatory processes. The researchers employed molecular docking simulations and in vitro enzymatic assays to characterize the binding interactions between 41595-29-3 and COX-2, revealing a high affinity and selectivity for the enzyme's active site. These findings suggest that 41595-29-3 could serve as a lead compound for the development of novel anti-inflammatory agents with improved efficacy and reduced side effects compared to existing COX-2 inhibitors.

In addition to its anti-inflammatory properties, 41595-29-3 has also shown promising anticancer activity. A recent preclinical study investigated the compound's effects on various cancer cell lines, including breast, lung, and colon cancer. The results indicated that 41595-29-3 induces apoptosis in cancer cells through the activation of the intrinsic mitochondrial pathway, as evidenced by increased caspase-3 activity and cytochrome c release. Furthermore, the compound demonstrated selective cytotoxicity towards cancer cells while sparing normal cells, highlighting its potential as a targeted anticancer therapeutic.

The pharmacokinetic profile of 41595-29-3 has also been a subject of recent research. A 2024 study evaluated the compound's absorption, distribution, metabolism, and excretion (ADME) properties using in vitro and in vivo models. The findings revealed favorable oral bioavailability and metabolic stability, with minimal cytochrome P450-mediated metabolism. These characteristics, combined with the compound's demonstrated efficacy, position 41595-29-3 as a promising candidate for further clinical development.

Despite these encouraging findings, challenges remain in the development of 41595-29-3 as a therapeutic agent. Current research efforts are focused on optimizing the compound's physicochemical properties, such as solubility and permeability, to enhance its drug-like characteristics. Additionally, studies are underway to investigate potential off-target effects and long-term safety profiles. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these research findings into clinical applications.

In conclusion, the recent studies on 4-methyl-N-4-(4-methylbenzenesulfonamido)phenylbenzene-1-sulfonamide (CAS: 41595-29-3) have provided valuable insights into its therapeutic potential and mechanisms of action. The compound's dual anti-inflammatory and anticancer activities, coupled with its favorable pharmacokinetic properties, make it a compelling subject for ongoing and future research in the chemical biology and pharmaceutical fields. As investigations continue, this compound may pave the way for the development of novel, multifunctional therapeutic agents addressing unmet medical needs.

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